![molecular formula C17H17NO3 B5872196 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE](/img/structure/B5872196.png)
1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE, also known as DIMBOA, is a naturally occurring benzoxazinoid. This compound is a secondary metabolite found in various grasses, including maize, wheat, and rye. It plays a crucial role in the plant’s defense mechanisms against pests and pathogens .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE typically involves the reaction of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted benzoxazinones .
科学研究应用
1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying benzoxazinoid chemistry and its reactivity.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with various pests and pathogens.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of biopesticides and as a natural preservative in agricultural products
作用机制
The mechanism of action of 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE involves its interaction with cellular targets in pests and pathogens. The compound disrupts cellular processes by inhibiting key enzymes and interfering with DNA replication. It also induces oxidative stress, leading to cell death .
相似化合物的比较
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA): A closely related compound with similar properties and applications.
2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA): Another benzoxazinoid with enhanced toxicity against pests.
Uniqueness: 1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE is unique due to its specific structural features that confer distinct reactivity and biological activity. Its methoxy group at the 6-position and the phenylacetyl moiety contribute to its enhanced stability and efficacy compared to other benzoxazinoids .
属性
IUPAC Name |
1-[3-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)13-4-3-5-15(8-13)18-10-14-9-16(20-2)6-7-17(14)21-11-18/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOLKEGCHNCQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}pyridine](/img/structure/B5872126.png)
![methyl 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5872127.png)
![1-[(4-Ethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5872133.png)
![1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5872135.png)
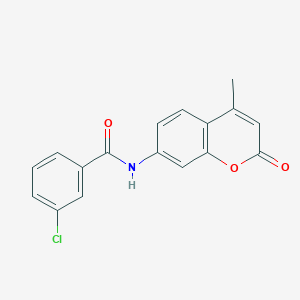
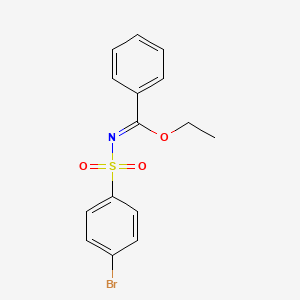
![N-{4-[(2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5872156.png)
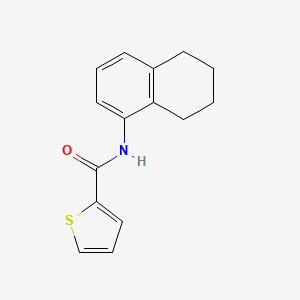
![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5872185.png)
![(3-FLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5872191.png)
![1-[(2,6-Dichlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5872194.png)
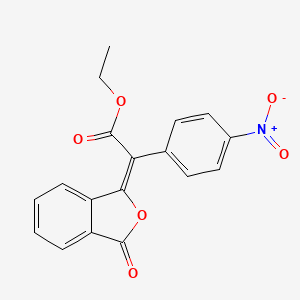
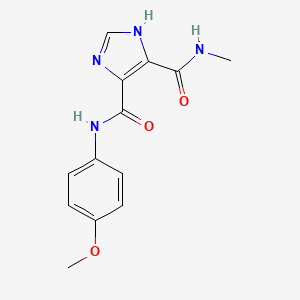
![2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5872216.png)
